molecular formula C15H17N3O2 B11699244 N'-[(Z)-[4-(Dimethylamino)phenyl]methylidene]-2-methylfuran-3-carbohydrazide

N'-[(Z)-[4-(Dimethylamino)phenyl]methylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B11699244
M. Wt: 271.31 g/mol
InChI Key: LIUDZNAFBRMBNI-YBEGLDIGSA-N
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Description

N’-[(Z)-[4-(Dimethylamino)phenyl]methylidene]-2-methylfuran-3-carbohydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a methylidene group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-[4-(Dimethylamino)phenyl]methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-[4-(Dimethylamino)phenyl]methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like elevated temperatures.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced compounds with hydrogenated carbonyl groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the dimethylamino group.

Scientific Research Applications

N’-[(Z)-[4-(Dimethylamino)phenyl]methylidene]-2-methylfuran-3-carbohydrazide has been explored for various scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials, dyes, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-[(Z)-[4-(Dimethylamino)phenyl]methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form covalent bonds with target molecules, leading to alterations in their structure and function. The dimethylamino group plays a crucial role in its reactivity, enabling interactions with various biological and chemical entities.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(Z)-[4-(Dimethylamino)phenyl]methylidene]-1,2,3-thiadiazole-4-carbohydrazide
  • N’-[(Z)-[4-(Dimethylamino)phenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

N’-[(Z)-[4-(Dimethylamino)phenyl]methylidene]-2-methylfuran-3-carbohydrazide stands out due to its unique combination of a furan ring and a dimethylamino group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, differentiating it from other similar compounds that may lack one or more of these functional groups.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C15H17N3O2/c1-11-14(8-9-20-11)15(19)17-16-10-12-4-6-13(7-5-12)18(2)3/h4-10H,1-3H3,(H,17,19)/b16-10-

InChI Key

LIUDZNAFBRMBNI-YBEGLDIGSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C\C2=CC=C(C=C2)N(C)C

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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